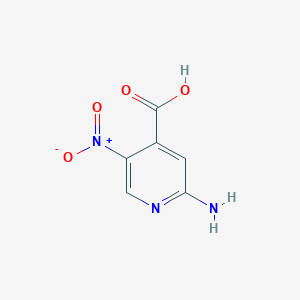

2-Amino-5-nitroisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHWNCQMEJONFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516047 | |

| Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-09-2 | |

| Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Nitroisonicotinic Acid

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing substituted pyridines, such as 2-amino-5-nitroisonicotinic acid, often rely on foundational organic reactions adapted for heterocyclic systems. These routes, while established, may involve multiple steps and challenges in controlling regioselectivity.

A primary route to introducing the nitro group is through the electrophilic nitration of a suitable precursor. The logical starting material for this approach is 2-aminoisonicotinic acid (also known as 2-aminopyridine-4-carboxylic acid). nih.gov The synthesis involves the direct nitration of the pyridine (B92270) ring, a reaction whose outcome is heavily influenced by the directing effects of the substituents already present.

The amino group at the C-2 position is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-aminopyridine (B139424), nitration typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). semanticscholar.org The reaction is often carried out using a mixture of nitric acid and sulfuric acid. semanticscholar.orgsapub.org The amino group at C-2 enhances the reactivity of the ring towards nitration. sapub.org However, the presence of the electron-withdrawing carboxylic acid group at the C-4 position deactivates the ring, making the reaction conditions crucial. The interplay between the activating amino group and the deactivating carboxylic acid group complicates the regioselectivity, often leading to the formation of multiple isomers that require separation.

| Precursor | Reagents | Products | Key Observation |

| 2-Aminopyridine | Nitric Acid, Sulfuric Acid | 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine | The amino group directs nitration; a mixture of isomers is formed. semanticscholar.orgsapub.org |

| 2-Aminopyridine | Nitric Acid in Sulfuric Acid (chilled) | 2-Nitraminopyridine (kinetic product) | This intermediate can rearrange to the ring-nitrated products at higher temperatures. sapub.org |

An alternative strategy involves the amination of a pyridine ring that already contains the nitro and carboxylic acid groups. This approach utilizes nucleophilic aromatic substitution (SNAr), where an amine source displaces a suitable leaving group, typically a halogen, from the pyridine ring. The starting material for this pathway would be a compound like 2-chloro-5-nitroisonicotinic acid. keyorganics.net

The presence of the electron-withdrawing nitro group is crucial as it activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions. In this case, the chlorine atom at the C-2 position is susceptible to displacement by an aminating agent, such as ammonia (B1221849) or an equivalent. This method can offer better positional control compared to electrophilic nitration, provided the halogenated precursor can be synthesized efficiently. Similar multi-stage processes, such as converting 2-chloro-5-nitrobenzoic acid first to the benzonitrile (B105546) and then performing amination, highlight the utility of this approach in related systems. google.com

To overcome the regioselectivity challenges of direct nitration, chemists often employ multistep sequences. These routes involve a carefully planned order of reactions to install the functional groups in the correct positions. This can involve the use of protecting groups or the transformation of one functional group into another.

For instance, a synthesis might begin with a differently substituted pyridine, and through a series of reactions—such as oxidation of a methyl group to a carboxylic acid, reduction of a nitro group to an amine, or diazotization followed by substitution—the target molecule is gradually built. The synthesis of related compounds like 2-amino-5-nitrophenol (B90527) often utilizes such strategies, involving steps like cyclocondensation, nitration, and hydrolysis to ensure the correct arrangement of substituents. researchgate.net Another patented process for related derivatives involves ring-closure and subsequent ring-opening reactions to achieve specific substitution patterns. google.com These examples underscore the principle that complex substitution patterns on aromatic rings often necessitate longer, more controlled synthetic pathways.

Novel and Efficient Synthesis Approaches

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. This has led to the development of novel approaches that aim to reduce the number of steps, minimize waste, and avoid hazardous reagents.

The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves using less hazardous chemicals, employing environmentally benign solvents like water, and using catalysts to improve reaction efficiency and reduce waste. researchgate.netrsc.org For the synthesis of this compound, this could involve several improvements over traditional methods.

Safer Reagents: Developing alternatives to the hazardous nitration procedures is a key goal. For example, a novel synthesis for 2-amino-5-nitrothiazole (B118965) was specifically designed to avoid dangerous nitration and rearrangement steps. chemicalbook.comgoogle.com

Catalysis: The use of reusable catalysts can minimize waste. An environmentally friendly protocol for a related synthesis used an acidic ionic liquid that served as both the solvent and a recoverable catalyst. researchgate.net

Aqueous Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. One-pot strategies for synthesizing related heterocyclic compounds have been successfully performed in water, offering a green protocol with high atom economy. researchgate.net

By integrating these principles, future syntheses of this compound can become safer, more sustainable, and more efficient.

Catalytic Methodologies for Enhanced Selectivity and Yield

The introduction of a nitro group onto a pyridine ring, particularly one already substituted with both an amino and a carboxylic acid group, requires careful control to achieve the desired regioselectivity and yield. The amino group is a strong activating group, while the carboxylic acid and the pyridine nitrogen are deactivating. In the case of 2-aminopyridine, nitration typically yields a mixture of isomers, with the 5-nitro product often being significant. sapub.orgguidechem.com

To enhance selectivity, catalytic methods are employed. While specific catalysts for the synthesis of this compound are not detailed in available literature, analogous reactions provide insight into potential catalytic strategies.

Acid Catalysis: The standard method for nitrating aromatic rings is the use of a mixed acid solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). guidechem.commasterorganicchemistry.comwikipedia.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com For pyridine derivatives, this method is common, though the strongly acidic conditions can lead to the protonation of the ring nitrogen, increasing its deactivating effect. researchgate.net

Directing Groups: The inherent directing effects of the substituents on the precursor, 2-aminoisonicotinic acid, play a crucial catalytic role in determining the position of nitration. The amino group at the C2 position strongly directs electrophilic substitution to the C3 and C5 positions. The carboxylic acid at the C4 position is a deactivating group. This electronic influence favors the formation of the 5-nitro isomer.

Alternative Nitrating Agents: To avoid the harshness of mixed acid, other nitrating systems can be used. For instance, a mixture of nitric acid and trifluoroacetic anhydride (B1165640) can be effective for nitrating pyridines. researchgate.net Recent research has also explored methods like using tert-butyl nitrite (B80452) (TBN) with a co-oxidant like TEMPO for the meta-nitration of certain pyridine derivatives, which proceeds via a radical mechanism. acs.org The use of an N-sulfonyl protecting group on the amino function has also been shown to direct nitration selectively to the C3 position in 2-aminopyridines. rsc.org

The table below illustrates nitration conditions for related aminopyridine compounds, which could be analogous to the synthesis of this compound.

| Starting Material | Nitrating Agent(s) | Catalyst/Solvent | Product | Yield | Reference |

| 2-Aminopyridine | Conc. HNO₃ / Conc. H₂SO₄ | 1,2-dichloroethane | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| 2-Amino-5-bromopyridine (B118841) | 95% HNO₃ | Conc. H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine (B172296) | 62-67% | orgsyn.org |

| 3-Aminopyridine (as N,N'-di-(3-pyridyl)-urea) | HNO₃ | H₂SO₄ | N,N'-di-(2-nitro-3-pyridyl)-urea | - | google.com |

Optimization of Synthetic Conditions

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing by-products. This involves careful selection of solvents, temperature, pressure, and pH.

Solvent Selection and Reaction Medium Effects

The choice of solvent can significantly influence the reaction rate and outcome. In nitration reactions, a non-reactive solvent that can dissolve the reactants and withstand the strongly acidic conditions is required.

Sulfuric Acid: In many cases, concentrated sulfuric acid itself serves as both the catalyst and the reaction medium, particularly in mixed-acid nitrations. orgsyn.orggoogle.com

Inert Organic Solvents: For some substrates, an inert organic solvent is used. For example, the nitration of 2-aminopyridine has been successfully carried out in 1,2-dichloroethane. chemicalbook.com In another instance, dichloromethane (B109758) was used as a solvent for the nitration of 2-benzoxazolone, a precursor to 2-amino-5-nitrophenol. chemicalbook.com The use of such solvents can help control the reaction temperature and improve the homogeneity of the reaction mixture.

Aqueous Systems: While nitration is typically non-aqueous, subsequent steps like hydrolysis or purification often occur in aqueous media. The solubility of aminocarboxylic acids is highly pH-dependent, a factor that is critical during workup and isolation. researchgate.net

Temperature and Pressure Control for Yield Enhancement

Temperature is a key parameter in controlling the kinetics and selectivity of nitration.

Temperature Control: Nitration reactions are highly exothermic. The temperature must be carefully controlled to prevent runaway reactions and the formation of undesired by-products from over-nitration or decomposition. nih.gov For the nitration of 2-aminopyridine derivatives, reactions are often initiated at low temperatures (e.g., 0-10°C) during the addition of the nitrating agent, and then may be allowed to proceed at room temperature or with gentle heating to ensure completion. chemicalbook.comorgsyn.orgprepchem.com For example, the synthesis of 2-amino-5-nitropyridine involves adding the mixed acid below 10°C, followed by reaction for several hours. chemicalbook.com In another case, the nitration of 2-amino-5-bromopyridine is conducted at 0°C initially, then stirred at room temperature, and finally heated to 50-60°C. orgsyn.org

Pressure: Most nitration reactions are conducted at atmospheric pressure. nih.govgoogle.com However, in some syntheses of related compounds, elevated pressure is used in subsequent steps. For instance, the hydrolysis of a nitrated intermediate to form 2-amino-5-nitrophenol is carried out under 0.15-0.25 MPa. chemicalbook.com

The following table summarizes temperature conditions used in the synthesis of related nitroaromatic compounds.

pH Control and Reaction Kinetic Studies

Kinetic studies and pH control are essential for understanding reaction mechanisms and for the isolation of the final product.

pH Control: Due to the amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, pH control is paramount during the workup and isolation phase. guidechem.com After the nitration reaction is complete, the highly acidic mixture is typically poured onto ice and then neutralized. google.com The product will precipitate at or near its isoelectric point, where it has minimal solubility. For similar compounds, the pH is adjusted using a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide to a specific range to induce precipitation. prepchem.comgoogle.comchemicalbook.com For instance, in one synthesis of 2-amino-5-nitrothiazole, the pH is adjusted to between 4 and 5 to precipitate the product. prepchem.comchemicalbook.com

Purification and Isolation Techniques for High Purity Synthesis Products

Achieving high purity is crucial for the final product. The primary methods for purifying solid organic compounds like this compound are recrystallization and precipitation.

Recrystallization and Precipitation Methods

Precipitation: As described previously, the initial isolation of the crude product from the reaction mixture is often achieved by controlled precipitation. After quenching the reaction in water or ice, the pH of the resulting aqueous solution is carefully adjusted. google.com This change in pH neutralizes the carboxylate and/or deprotonates the ammonium group, causing the neutral, zwitterionic molecule to precipitate out of the solution as its solubility minimum is reached. The solid is then collected by filtration. google.comchemicalbook.com

Recrystallization: This is a standard technique for purifying crude solid products. The crude material is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For related compounds like 2-amino-5-nitrophenol, a mixture of ethanol (B145695) and water is an effective solvent system for recrystallization, allowing for the separation of isomers and yielding a product with high purity. chemicalbook.com In another example, 2-amino-5-bromo-3-nitropyridine can be recrystallized from ethyl methyl ketone. orgsyn.org The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities.

Chromatographic Separation Techniques

Following the synthesis of this compound, the crude product often contains unreacted starting materials, isomers, and other by-products. Chromatographic techniques are essential for the purification and analysis of the target compound, leveraging the differential partitioning of the components between a stationary phase and a mobile phase. The choice of the specific chromatographic method and its parameters is dictated by the physicochemical properties of this compound and the impurities present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Due to the polar nature of the compound, which contains both a carboxylic acid and an amino group, as well as a nitro group, reverse-phase HPLC is a commonly employed method.

In a typical reverse-phase setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For compounds that are structurally similar to this compound, such as other nitro-substituted aromatic acids and amines, C18 columns are frequently utilized as the stationary phase. The mobile phase often consists of a mixture of an aqueous component (like water) and an organic modifier (such as acetonitrile (B52724) or methanol). To ensure good peak shape and retention for acidic compounds like this compound, the pH of the mobile phase is often adjusted by adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid.

While specific HPLC conditions for this compound are not widely published, a method developed for the analysis of 2-amino-5-nitrophenol, a structurally related compound, provides a relevant example. google.com In this study, a Luna C18 column was used with a mobile phase of water and acetonitrile, both containing 0.1% (v/v) trifluoroacetic acid. google.com This method demonstrated good linearity, accuracy, and precision, highlighting the utility of reverse-phase HPLC for separating such compounds. google.com For preparative applications aimed at isolating the pure compound, the method can be scaled up.

Table 1: Exemplary HPLC Conditions for Analysis of a Structurally Related Compound

| Parameter | Condition |

|---|---|

| Column | Luna C18 (150 x 3.00 mm, 3 µm) |

| Mobile Phase | A: Water with 0.1% (v/v) TFA B: Acetonitrile with 0.1% (v/v) TFA | | Flow Rate | 0.35 mL/min | | Detection | UV-Vis at 200 nm | | Injection Volume | 10 µL | This table is based on the analytical method for 2-amino-5-nitrophenol and serves as an illustrative example. google.com

Column Chromatography

For the purification of larger quantities of this compound, column chromatography is a widely used and effective method. This technique involves packing a glass column with a solid adsorbent, the stationary phase, and passing a solution of the crude product through the column. The separation is achieved as different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (the eluent).

Given the polar nature of this compound, normal-phase column chromatography using a polar stationary phase like silica (B1680970) gel or alumina (B75360) is a suitable approach. The choice of eluent is critical and is typically a mixture of organic solvents of varying polarities. A common strategy is to start with a less polar eluent and gradually increase the polarity to first elute the less polar impurities, followed by the more polar components, including the desired product.

For instance, a solvent system for a related compound might start with a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane and a more polar solvent such as ethyl acetate (B1210297). The proportion of the more polar solvent is increased over time to elute the compounds with higher affinity for the silica gel. The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, often by Thin Layer Chromatography (TLC).

Table 2: General Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60-120 mesh) |

| Mobile Phase (Eluent) | A gradient of nonpolar to polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |

| Loading Technique | The crude product can be dissolved in a minimum amount of the eluent or a suitable solvent and loaded onto the top of the column. |

| Fraction Collection | Eluent is collected in sequential fractions. |

| Analysis | Fractions are analyzed by TLC to identify those containing the pure product. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of reactions, identifying the components in a mixture, and determining the appropriate solvent system for column chromatography. A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel or alumina.

A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent (the eluent). The solvent moves up the plate by capillary action, and the components of the sample move up the plate at different rates, resulting in their separation. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system.

For this compound, a polar compound, a polar stationary phase like silica gel is appropriate. The mobile phase would typically be a mixture of organic solvents, and the optimal composition can be determined by testing several solvent systems with varying polarities. For example, different ratios of dichloromethane and methanol (B129727) could be tested to achieve good separation between the desired product and any impurities. The spots on the TLC plate can be visualized under UV light, as aromatic nitro compounds are often UV-active, or by using a staining agent.

Chemical Reactivity and Transformations of 2 Amino 5 Nitroisonicotinic Acid

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which reduces the ring's electron density through a negative inductive effect (-I). This fundamental characteristic makes pyridine less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic substitution. The substituents on the ring further modulate this reactivity.

The reactivity of the pyridine ring in 2-amino-5-nitroisonicotinic acid is significantly influenced by the strong, opposing electronic effects of the amino (-NH₂) and nitro (-NO₂) groups.

Amino Group (-NH₂ at C2): The amino group is a powerful activating group. It donates electron density to the aromatic system via a positive mesomeric effect (+M), which generally increases the ring's nucleophilicity and facilitates electrophilic attack. In substituted pyridines, the amino group's activating influence is well-documented. guidechem.com

Nitro Group (-NO₂ at C5): Conversely, the nitro group is one of the strongest deactivating groups. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M). This withdrawal substantially decreases the ring's electron density, making it much less susceptible to electrophilic substitution and simultaneously activating it for nucleophilic attack. organic-chemistry.org

The presence of both an activating amino group and a deactivating nitro group creates a "push-pull" electronic environment. Theoretical studies on substituted benzenes show that the amino group causes π charge accumulation, particularly at the ortho and para positions, while the nitro group leads to significant charge depletion at these same positions. youtube.com In this compound, these effects, combined with the inherent electron-deficient nature of the pyridine core and the additional deactivating carboxylic acid group, result in a highly complex reactivity profile.

Electrophilic aromatic substitution (SₑAr) on the this compound ring is expected to be challenging. Pyridine itself undergoes electrophilic substitution, such as nitration and halogenation, only under very harsh conditions due to the deactivating effect of the ring nitrogen. researchgate.net This deactivation is amplified by the presence of two additional powerful deactivating groups: the nitro group at C5 and the carboxylic acid group at C4.

Under the strongly acidic conditions typical for many SₑAr reactions (e.g., nitration with H₂SO₄/HNO₃), the basic amino group would be protonated to form an ammonium (B1175870) (-NH₃⁺) group. The -NH₃⁺ group is also strongly deactivating and a meta-director. Therefore, all four functionalities (the ring nitrogen, -NH₃⁺, -COOH, and -NO₂) would work in concert to heavily deactivate the ring towards electrophilic attack.

Should a reaction be forced under extreme conditions, the directing effects of the substituents would determine the position of substitution.

| Group (Position) | Type | Directing Influence |

|---|---|---|

| Pyridine N (C1) | Deactivating | C3, C5 |

| Amino (-NH₂) (C2) | Activating | C3, C5 |

| Carboxyl (-COOH) (C4) | Deactivating | C3, C5 |

| Nitro (-NO₂) (C5) | Deactivating | C3, C6 |

As the table indicates, there is a strong consensus among the directing groups for electrophilic attack at the C3 position. However, the overwhelming deactivation of the ring makes such reactions synthetically unviable in most cases.

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the presence of a strong electron-withdrawing group, like the nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex. sci-hub.st

The nitro group at C5 strongly activates the ortho (C6) and para (C2) positions for nucleophilic attack.

Attack at C6: This position is activated by the ortho nitro group. A strong nucleophile could potentially attack at C6, displacing the hydrogen atom, although this typically requires an oxidizing agent or specific "vicarious substitution" conditions.

Attack at C2: This position, being para to the nitro group, is also highly activated. A potent nucleophile could potentially displace the amino group. In related aminonitropyridine systems, reactions with hydrazine (B178648) have been shown to cause elimination of the amino group. pleiades.online

The nitro group itself can also act as a leaving group in some SₙAr reactions, further highlighting the compound's susceptibility to nucleophilic reagents. organic-chemistry.org

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group through reduction.

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a highly effective method for this purpose. wikipedia.org This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. commonorganicchemistry.comyoutube.com For this compound, catalytic hydrogenation would be expected to reduce the nitro group to an amine, yielding 2,5-diaminoisonicotinic acid. However, care must be taken as catalytic hydrogenation can sometimes affect other functional groups. While the pyridine ring is generally stable to these conditions, aggressive conditions could potentially lead to the reduction of the carboxylic acid. umaine.edu

| Catalyst System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Pd-C | H₂ (1-5 atm), RT-50°C, Ethanol/Methanol (B129727) | Highly efficient, most common method. commonorganicchemistry.com |

| H₂ / PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Very active catalyst, effective for heterocyclic compounds. |

| H₂ / Raney Ni | H₂ (high pressure), 50-100°C, Ethanol | Cost-effective; useful when avoiding dehalogenation is necessary. commonorganicchemistry.com |

When the presence of other reducible functional groups makes catalytic hydrogenation problematic, various chemical reduction methods can be employed for the selective reduction of the nitro group. These methods are often milder and offer greater functional group tolerance. organic-chemistry.org

For a molecule like this compound, which contains a carboxylic acid, selective reduction of the nitro group without affecting the -COOH group is crucial.

Key selective reduction reagents include:

Metals in Acid: A classic and reliable method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH). researchgate.netcommonorganicchemistry.com These systems are known for their high chemoselectivity for the nitro group.

Tin(II) Chloride (SnCl₂): This reagent provides a mild and effective method for reducing aromatic nitro groups in the presence of other sensitive functionalities like esters, nitriles, and carboxylic acids. commonorganicchemistry.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

Sodium Dithionite (Na₂S₂O₄): This is another mild reducing agent often used in aqueous or mixed aqueous/organic solvents. It is particularly useful for substrates that are sensitive to acidic conditions.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C or zinc powder. niscpr.res.in This approach can be very selective and avoids the need for pressurized hydrogen gas.

These methods provide a robust toolkit for converting this compound into its corresponding 2,5-diamino derivative while preserving the integrity of the carboxylic acid function.

Reactions of the Amino Group

The amino group at the 2-position of the pyridine ring is a key site for various chemical modifications. Its nucleophilicity, though modulated by the electronic effects of the nitro group and the pyridine ring, allows it to participate in a variety of common reactions.

The amino group of this compound can undergo N-alkylation and N-acylation reactions.

N-Alkylation: Direct N-alkylation of unprotected amino acids with alcohols represents a modern, sustainable approach. nih.gov This "hydrogen borrowing" catalysis typically involves a transition metal complex that facilitates the reaction between the amine and an alcohol, producing water as the sole byproduct. nih.gov While challenging due to the zwitterionic nature and limited solubility of many amino acids, this method has been successfully applied to a variety of structures. nih.gov For this compound, this could involve reaction with various alcohols in the presence of a suitable catalyst to yield N-alkylated products. Traditional methods using alkyl halides can also be employed, though they often result in the formation of stoichiometric by-products. nih.gov

N-Acylation: The amino group can be acylated to form the corresponding amide. This is a fundamental transformation in organic synthesis. For instance, the acylation of related aminothiazole structures is a key step in the synthesis of analogues of the drug Nitazoxanide. nih.gov This transformation is typically achieved by reacting the amino group with an acyl chloride or an acid anhydride (B1165640). The introduction of an N-acyl group can serve as a protective strategy or be used to modulate the molecule's biological activity. mdpi.com

| Reaction Type | Reagent Class | Product Type | Key Features |

| N-Alkylation | Alcohols (with catalyst), Alkyl Halides | Secondary or Tertiary Amines | Can be mono- or di-alkylated; modern methods are sustainable. nih.gov |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Amides | Forms an amide bond; often used for protection or modification. nih.govmdpi.com |

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate.

Diazotization: This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.orgyoutube.com The resulting diazonium salt is an important intermediate for introducing a variety of other functional groups. organic-chemistry.org The diazotization of aminopyridines, for example, leads to the formation of pyridine diazonium ions which are often unstable and hydrolyze rapidly in dilute acid. rsc.org The presence of the nitro group on the pyridine ring of this compound would likely influence the stability of the corresponding diazonium salt.

Coupling Reactions: Once formed, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. youtube.com These reactions are fundamental in the synthesis of dyes. google.com The diazonium salt can also undergo Sandmeyer-type reactions, where the diazonium group is replaced by a variety of nucleophiles, including halides (Cl, Br) or cyanide (CN), typically using copper(I) salts as catalysts. youtube.com This provides a powerful method for further functionalizing the pyridine ring.

| Intermediate | Reagents for Formation | Subsequent Reaction | Product Class |

| Diazonium Salt | NaNO₂, Strong Acid (e.g., HCl, H₂SO₄) | Azo Coupling | Azo Compounds |

| Diazonium Salt | NaNO₂, Strong Acid (e.g., HCl, H₂SO₄) | Sandmeyer Reaction (e.g., CuCN, CuBr) | Nitriles, Halides |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the 4-position of the pyridine ring offers another handle for chemical modification, allowing for the formation of esters and amides, or its complete removal through decarboxylation.

The carboxylic acid can be converted to its corresponding ester. A common method for esterifying similar structures, like 2-bromo-5-nitroisonicotinic acid, involves reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst such as sulfuric acid under reflux conditions. Another versatile method for the esterification of amino acids uses trimethylchlorosilane in methanol at room temperature, which offers mild conditions and good to excellent yields for a wide range of amino acid substrates. nih.gov This method would likely be applicable to this compound, yielding the corresponding methyl ester hydrochloride.

| Reagent | Conditions | Product |

| Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H₂SO₄), Reflux | Ethyl Ester |

| Methanol / Trimethylchlorosilane | Room Temperature | Methyl Ester Hydrochloride nih.gov |

The carboxylic acid group can be activated and reacted with amines to form amide bonds. This is a cornerstone of peptide synthesis and medicinal chemistry. youtube.com The reaction typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov Common methods involve converting the carboxylic acid to an acid chloride using reagents like thionyl chloride, which is then reacted with an amine. google.com Alternatively, coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine. nih.gov This transformation is crucial in creating libraries of compounds for drug discovery, as seen in the synthesis of analogues of Nitazoxanide where an amide bond links a head group to a tail region. nih.gov

The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. For heteroaromatic carboxylic acids, this transformation can be achieved under various conditions. A simple and efficient method involves catalysis by silver carbonate (Ag₂CO₃) in DMSO. organic-chemistry.org The decarboxylation of amino acids is a fundamental biological process and can also be achieved through chemical methods. youtube.com For instance, radical-mediated decarboxylation offers a mild approach. mdpi.com The stability of the pyridine ring and the electronic influence of the nitro and amino groups would play a significant role in the conditions required for the decarboxylation of this compound. Oxidative decarboxylation is another possible pathway, which has been observed for amino acids in biological systems and can be mimicked chemically. nih.gov

| Reaction Pathway | Catalyst/Conditions | Key Feature |

| Protodecarboxylation | Ag₂CO₃ / DMSO | Efficient for heteroaromatic acids. organic-chemistry.org |

| Radical-Mediated Decarboxylation | Photochemical activation | Mild, modern approach. mdpi.com |

| Oxidative Decarboxylation | Oxidizing agents | Involves oxidation alongside CO₂ loss. nih.gov |

Derivative Synthesis and Structural Diversification of 2 Amino 5 Nitroisonicotinic Acid

Synthesis of Substituted 2-Amino-5-nitroisonicotinic Acid Analogs

The synthesis of the parent compound, this compound, is not widely documented in readily available scientific literature. However, a plausible and common synthetic strategy would involve the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-nitroisonicotinic acid. The chloro group at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic attack by the presence of the nitro group at the 5-position.

A general method for the synthesis of 2-chloro-5-nitroisonicotinic acid has been described, which can serve as a key starting point sigmaaldrich.comchemicalbook.com. The synthesis of related 2-chloronicotinic acid derivatives has also been reported, highlighting the utility of these intermediates researchgate.netpatsnap.com. For instance, 2-chloronicotinic acid can be prepared from 2-chloro-3-cyanopyridine (B134404) or by oxidation of 2-chloro-3-methylpyridine (B94477) patsnap.com.

The subsequent amination of 2-chloro-5-nitroisonicotinic acid could be achieved by reaction with ammonia (B1221849) or a protected amine source. This type of nucleophilic aromatic substitution is a standard method for introducing amino groups onto heterocyclic rings.

Analogs of this compound can be synthesized by employing substituted amines in the amination step or by starting with modified precursors. For example, using alkylamines or arylamines would yield N-substituted derivatives at the 2-position. Further modifications could involve reactions at the carboxylic acid group, such as esterification or amidation, to produce a diverse library of analogs. The synthesis of related 5-amino-2-pyridinecarboxylic acid derivatives has been described through methods like reductive alkylation of the corresponding amino-ester and subsequent hydrolysis nih.gov.

A summary of potential synthetic precursors for this compound analogs is presented in Table 1.

Table 1: Potential Precursors for the Synthesis of this compound Analogs

| Precursor Compound | Potential Reaction | Resulting Analog Structure | Reference |

|---|---|---|---|

| 2-Chloro-5-nitroisonicotinic acid | Amination with R-NH₂ | 2-(Alkyl/Aryl)amino-5-nitroisonicotinic acid | sigmaaldrich.comchemicalbook.com |

| 2-Chloro-5-nitroisonicotinic acid | Esterification followed by amination | Methyl/Ethyl 2-amino-5-nitroisonicotinate | guidechem.com |

| This compound | Esterification with R-OH | Alkyl 2-amino-5-nitroisonicotinate | N/A |

| This compound | Amidation with R-NH₂ | 2-Amino-5-nitroisonicotinamide derivatives | N/A |

Formation of Heterocyclic Compounds from this compound

The presence of adjacent amino and carboxylic acid functionalities on the pyridine ring of this compound provides a reactive platform for the construction of various fused heterocyclic systems. These reactions typically proceed through intramolecular cyclization, often facilitated by a dehydrating agent or by the reaction with a suitable bifunctional reagent.

The amino and carboxylic acid groups in this compound can undergo intramolecular condensation to form a seven-membered ring containing a lactam. However, this is generally less common than reactions that form five- or six-membered rings. More frequently, these groups are utilized in reactions with external reagents to build new heterocyclic rings.

For instance, the reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a pyrido-oxazine-dione system. Similarly, reaction with thiophosgene (B130339) could yield the corresponding thioxo derivative.

The synthesis of fused heterocycles, such as pyridopyrimidines and pyridothiazoles, from this compound represents a significant area of structural diversification.

Pyridopyrimidines: Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with a wide range of biological activities nih.gov. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved by reacting 2-aminonicotinic acid derivatives with various reagents. For example, the reaction of 2-amino-5-arylazonicotinates with dimethylformamide dimethylacetal (DMF-DMA) followed by cyclization with ammonia has been shown to produce pyrido[2,3-d]pyrimidines nih.gov. A similar strategy could be applied to this compound. Fusion of the parent compound with urea (B33335) or thiourea (B124793) could also lead to the formation of the corresponding pyridopyrimidinone or thioxopyridopyrimidinone derivatives. The synthesis of 2-aminopyrimidine (B69317) derivatives as building blocks for fused heterocycles is a well-established field nih.gov.

Thiazoles: The formation of a fused thiazole (B1198619) ring, leading to a pyridothiazole system, can be envisioned through several synthetic routes. A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide derpharmachemica.com. In the context of this compound, the amino group could be converted to a thioamide, followed by reaction with an α-haloketone. Alternatively, the amino group can react with a reagent containing a carbon-sulfur bond, which then participates in cyclization. The synthesis of 2-aminothiazole (B372263) derivatives is a broad area of research, with many established protocols that could be adapted chemicalbook.comgoogle.comnih.govprepchem.com.

A summary of potential cyclization reactions is provided in Table 2.

Table 2: Potential Cyclization Reactions for the Synthesis of Fused Heterocycles

| Reagent | Fused Heterocycle | Reaction Type | Reference (Analogous) |

|---|---|---|---|

| Formamide | Pyrido[2,3-d]pyrimidin-4-one | Condensation/Cyclization | nih.gov |

| Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | Condensation/Cyclization | N/A |

| Thiourea | 2-Thioxo-pyrido[2,3-d]pyrimidin-4-one | Condensation/Cyclization | nih.gov |

| α-Haloketone (after conversion of amino to thioamide) | Pyridothiazole derivative | Hantzsch Synthesis | derpharmachemica.com |

Development of Modified Isonicotinic Acid Scaffolds

Modification of the isonicotinic acid scaffold of this compound can lead to the development of new core structures with altered chemical and biological properties. One key transformation is the reduction of the nitro group at the 5-position to an amino group. This would yield 2,5-diaminoisonicotinic acid, a trifunctional molecule with two nucleophilic amino groups and a carboxylic acid.

This resulting 2,5-diaminoisonicotinic acid can serve as a precursor for a variety of further derivatizations. For example, selective acylation or alkylation of one of the amino groups would be possible, leading to a new set of substituted isonicotinic acid scaffolds. The differential reactivity of the two amino groups could be exploited to achieve regioselective transformations.

Another approach to modify the scaffold is through decarboxylation of the carboxylic acid group, which would yield 2-amino-5-nitropyridine (B18323). This compound is a known chemical intermediate with its own set of synthetic applications and reactivity patterns guidechem.comchemicalbook.comsemanticscholar.orgoaji.netnist.govnist.gov. From this scaffold, further modifications can be made to the remaining functional groups.

Structure-Reactivity Relationships in Derivatives

The structure-reactivity relationships of derivatives of this compound are governed by the electronic and steric effects of the substituents on the pyridine ring. The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups creates a complex electronic environment that influences the reactivity of the entire molecule.

Influence of the Nitro Group: The strongly electron-withdrawing nitro group significantly impacts the reactivity of the pyridine ring. It activates the positions ortho and para to it for nucleophilic attack. This is exemplified by the likely synthesis of the parent compound from a 2-chloro precursor. In derivatives, the nitro group will continue to influence the acidity of the amino group and the electrophilicity of the pyridine ring. The electronic nature of substituents on any attached aryl groups can also modulate this reactivity nih.gov.

Role of the Amino Group: The amino group is a key nucleophilic center and its reactivity is modulated by the other substituents. The presence of the nitro group decreases its basicity and nucleophilicity compared to a simple aminopyridine. In cyclization reactions, the nucleophilicity of this group is crucial for ring closure.

Carboxylic Acid Group Reactivity: The carboxylic acid group can be converted into esters, amides, and other derivatives using standard procedures. The rate of these reactions will be influenced by the electronic nature of the pyridine ring. The electron-withdrawing groups may slightly increase the acidity of the carboxylic acid.

The study of these relationships is crucial for designing new derivatives with desired properties, whether for biological activity or for applications in materials science.

Advanced Spectroscopic Characterization of 2 Amino 5 Nitroisonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Amino-5-nitroisonicotinic acid, typically conducted in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons and the amine group. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the amino group, significantly influences the chemical shifts of the protons on the pyridine (B92270) ring. The proton in the 6-position is expected to appear at a lower field (higher ppm) due to the deshielding effects of the adjacent nitro group. Conversely, the proton in the 3-position would be shielded by the neighboring amino group, causing it to resonate at a higher field (lower ppm). The protons of the amino group itself would likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| H-3 | ~6.8 - 7.2 | s |

| H-6 | ~8.5 - 8.9 | s |

| -NH₂ | Variable, broad | s |

| -COOH | Variable, very broad | s |

Note: The exact chemical shifts can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. In this compound, five distinct signals are expected for the pyridine ring carbons and one for the carboxylic acid carbon. The carbon atom attached to the nitro group (C-5) and the carbon bearing the carboxylic acid group (C-4) are expected to be significantly deshielded, appearing at lower fields. The carbon attached to the amino group (C-2) will also be influenced, while the remaining ring carbons (C-3 and C-6) will have chemical shifts determined by the cumulative electronic effects of the substituents.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (ppm) in DMSO-d₆ |

| C-2 | ~155 - 160 |

| C-3 | ~110 - 115 |

| C-4 | ~140 - 145 |

| C-5 | ~135 - 140 |

| C-6 | ~145 - 150 |

| -COOH | ~165 - 170 |

Note: These are estimated values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. In this case, while there are no vicinal protons to show direct coupling, long-range couplings might be observable between the ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals for H-3 and H-6 to their corresponding carbon signals, C-3 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the H-3 proton would show correlations to C-2, C-4, and C-5. The H-6 proton would show correlations to C-2, C-4, and C-5. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.

Variable-Temperature NMR for Dynamic Processes and Tautomerism

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as the potential for tautomerism in this compound. The amino group at the 2-position can potentially exist in equilibrium with its imino tautomer. By recording NMR spectra at different temperatures, changes in the chemical shifts, signal broadening, or the appearance of new signals can indicate the presence of such dynamic equilibria. For instance, the exchange rate of the amino protons with the solvent or between different tautomeric forms could be temperature-dependent, leading to observable changes in the NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=O stretching of the carboxylic acid will be observed around 1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Amino Group | N-H stretch | 3500 - 3300 (two bands) |

| Nitro Group | Asymmetric NO₂ stretch | 1550 - 1500 |

| Nitro Group | Symmetric NO₂ stretch | 1350 - 1300 |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic Ring | C=C and C=N stretches | 1600 - 1400 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides critical insights into the vibrational modes of a molecule, offering a fingerprint of its structural framework. For this compound, the spectrum would be dominated by contributions from the pyridine ring, the amino group (-NH2), the nitro group (-NO2), and the carboxylic acid group (-COOH). The analysis often involves a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT), to assign specific vibrational modes. nih.govresearchgate.net

The key vibrational modes expected for this compound are based on data from similar structures like 5-bromo-2-nitropyridine (B47719) and 2-amino-5-nitropyridine (B18323). nih.govnih.gov The symmetric and asymmetric stretching of the nitro group are typically strong Raman scatterers. The amino group contributes stretching and deformation modes. The pyridine ring itself has several characteristic stretching, in-plane, and out-of-plane bending vibrations. The carboxylic acid group would introduce distinct C=O and O-H stretching modes.

Table 1: Predicted Raman Vibrational Modes for this compound Data based on typical vibrational frequencies for functional groups on a pyridine ring.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Symmetric NH₂ Stretch | Amino | 3300 - 3400 | Stretching of N-H bonds |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1570 | Asymmetric stretching of N-O bonds |

| Symmetric NO₂ Stretch | Nitro | 1330 - 1370 | Symmetric stretching of N-O bonds |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Stretching of the carbonyl double bond |

| Pyridine Ring Stretch | Pyridine Ring | 1580 - 1620 | C=C and C=N ring stretching vibrations |

| NH₂ Scissoring | Amino | 1600 - 1650 | In-plane bending of the amino group |

| C-N Stretch | Amino/Nitro | 1250 - 1350 | Stretching of the carbon-nitrogen bond |

| NO₂ Bending | Nitro | 830 - 870 | Bending motion of the nitro group |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₆H₅N₃O₄, the theoretical exact mass can be calculated. This high-precision measurement is crucial for confirming the identity of the compound, distinguishing it from isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅N₃O₄ |

| Theoretical Monoisotopic Mass | 183.02801 g/mol |

| Predicted [M+H]⁺ Ion | 184.03528 m/z |

| Predicted [M-H]⁻ Ion | 182.02073 m/z |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). Analyzing the resulting fragment ions helps to piece together the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of aromatic carboxylic acids and nitro-amino compounds.

Key fragmentation pathways would likely include:

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for aromatic acids.

Loss of Water: Elimination of H₂O (18 Da) from the carboxylic acid group.

Loss of Nitro Group: Cleavage of the C-NO₂ bond, resulting in the loss of •NO₂ (46 Da).

Loss of Small Molecules: Subsequent losses of molecules like CO (28 Da) or HCN (27 Da) from the ring structure can also occur.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |

| 184.035 | 166.025 | H₂O | H₂O |

| 184.035 | 138.036 | NO₂ | NO₂ |

| 184.035 | 140.045 | CO₂ | CO₂ |

| 166.025 | 138.030 | CO | CO |

| 138.036 | 110.041 | CO | CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is defined by its chromophores: the nitropyridine ring system substituted with both an electron-donating amino group and an electron-withdrawing nitro group. This arrangement creates a "push-pull" system that facilitates intramolecular charge transfer (ICT). The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions. nih.gov The presence of both amino and nitro groups typically results in a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted pyridine. Studies on related aminonitropyridines confirm that these transitions are responsible for their characteristic yellow color. researchgate.net

Solvatochromic Studies

Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent. This is observed as a shift in the absorption maximum (λ_max) in the UV-Vis spectrum. Compounds with significant intramolecular charge transfer character, like this compound, are expected to exhibit notable solvatochromism. rsc.org

In nonpolar solvents, the molecule exists in its ground state. In polar solvents, the solvent molecules stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths). The magnitude of this shift can be correlated with solvent polarity scales. Studies on similar nitro-substituted aromatic compounds have demonstrated this behavior. researchgate.netresearchgate.net

Table 4: Expected Solvatochromic Behavior for this compound

| Solvent Type | Relative Polarity | Expected Shift in λ_max | Reason |

| Nonpolar (e.g., Hexane) | Low | Shorter Wavelength (Blue-shifted) | Minimal stabilization of the excited state. |

| Aprotic Polar (e.g., Acetonitrile) | Medium | Intermediate Wavelength | Moderate stabilization of the excited state. |

| Protic Polar (e.g., Ethanol (B145695), Water) | High | Longer Wavelength (Red-shifted) | Strong stabilization of the polar excited state via dipole-dipole interactions and hydrogen bonding. |

Comprehensive Spectroscopic Data Interpretation and Cross-Validation

A thorough understanding of a molecule's properties requires the integration of data from multiple spectroscopic techniques. The information obtained from one method can be used to confirm and complement the findings from another, a process known as cross-validation. For this compound and its derivatives, a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), in conjunction with XRD, would provide a complete picture of its structure and electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group, likely overlapping with C-H stretching bands.

C=O stretching: A strong absorption around 1700 cm⁻¹ from the carbonyl of the carboxylic acid.

N-O stretching: Strong bands in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric) for the nitro group.

C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region from the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons of the amino group and the carboxylic acid would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR: The carbon atoms of the pyridine ring would give rise to signals in the aromatic region of the spectrum. The carbonyl carbon of the carboxylic acid would be expected at a downfield chemical shift (around 160-180 ppm).

Cross-Validation in Practice:

The structural information from XRD would be used to interpret the NMR and IR spectra with greater confidence. For example, the observation of strong intermolecular hydrogen bonding in the crystal structure would explain the broadness of the O-H and N-H stretching bands in the IR spectrum. Similarly, the specific bond lengths and angles determined by XRD can be correlated with the chemical shifts observed in the NMR spectra.

Furthermore, computational chemistry can be employed to predict spectroscopic data for a given structure. The calculated IR and NMR spectra for the structure determined by XRD can be compared with the experimental spectra to provide a powerful cross-validation of the results. Any discrepancies could indicate the presence of different conformations in solution compared to the solid state.

In-depth Computational Analysis of this compound Not Available in Published Literature

A thorough review of published scientific literature reveals a lack of specific theoretical and computational chemistry studies focused solely on the compound this compound (also known as 2-amino-5-nitropyridine-4-carboxylic acid, CAS No. 84487-09-2). While computational methods such as Density Functional Theory (DFT) are widely used to investigate the structural and electronic properties of related molecules, specific research detailing the geometry optimization, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), charge distribution, and molecular electrostatic potential (MEP) for this particular compound is not present in the available public research databases.

Computational chemistry is a powerful tool for predicting molecular behavior, offering insights that complement experimental data. wikipedia.org Methodologies like DFT and ab initio calculations are standard for analyzing the properties of novel compounds. stanford.edulibretexts.org For instance, studies on analogous compounds like 2-amino-5-nitropyridine nist.govnist.gov and 2-amino-5-nitropyridinium trifluoroacetate (B77799) researchgate.net have been conducted, providing a framework for how such an analysis would be performed. These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Vibrational Analysis: Predicting the infrared and Raman spectra to identify functional groups.

Electronic Structure Analysis: Examining molecular orbitals to understand reactivity and electronic properties.

However, without dedicated research on this compound, generating a scientifically accurate article that adheres to the requested detailed outline, including specific data tables and research findings, is not possible. The creation of such data would require performing original computational research, which is beyond the scope of this service.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail due to the absence of the necessary source data in the scientific literature. An analysis of a more thoroughly researched related compound, such as 2-amino-5-nitropyridine, could be provided as an alternative.

Theoretical and Computational Chemistry Investigations of 2 Amino 5 Nitroisonicotinic Acid

Quantum Chemical Descriptors of Reactivity

Fukui Functions and Local Softness

Fukui functions are crucial in identifying the local reactivity within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the pinpointing of atomic sites that are most likely to participate in a chemical reaction.

Electrophilic Attack: The Fukui function f⁻(r) indicates the propensity of a site to be attacked by an electrophile.

Nucleophilic Attack: The Fukui function f⁺(r) indicates the susceptibility of a site to nucleophilic attack.

Radical Attack: The Fukui function f⁰(r) suggests the reactivity towards a radical species.

Local softness, derived from the Fukui function and the global softness of the molecule, further refines this prediction by scaling the reactivity of each site. For 2-amino-5-nitroisonicotinic acid, one would expect the nitro group to significantly influence the electron distribution, creating distinct reactive centers. However, specific calculated values and detailed mapping of these functions for the title compound are not currently published.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

Global reactivity descriptors provide a general overview of a molecule's reactivity and stability. These are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, representing the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

No specific values for these descriptors for this compound have been reported in the literature.

Intermolecular Interactions and Hydrogen Bonding Studies

The study of non-covalent interactions is essential for understanding the crystal packing, solubility, and biological activity of a compound. For this compound, the presence of amino, nitro, and carboxylic acid groups suggests a rich potential for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method is particularly useful for quantifying intermolecular and intramolecular interactions. It can reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an empty antibonding orbital, which contribute to molecular stability. For instance, in a hypothetical NBO analysis of this compound, one would investigate the interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine (B92270) ring.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational tool used to visualize and characterize non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting plots typically show surfaces colored to distinguish between different types of interactions:

Blue surfaces: Strong, attractive interactions (e.g., hydrogen bonds).

Green surfaces: Weak, van der Waals interactions.

Red surfaces: Steric repulsion.

An NCI analysis of this compound would provide a detailed visual map of the hydrogen bonds and other non-covalent forces governing its supramolecular structure. To date, such an analysis has not been published.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) connected by a π-conjugated system (the pyridine ring) suggests that this compound could exhibit NLO behavior.

The key parameter for quantifying NLO properties at the molecular level is the first hyperpolarizability (β). Computational methods, typically employing Density Functional Theory (DFT), are used to calculate this value. A high β value indicates a strong NLO response. The calculation would involve optimizing the molecule's geometry and then computing its response to an external electric field.

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. |

Specific calculated values for the dipole moment and first hyperpolarizability of this compound are not available in the scientific literature.

Solvent Effects Modeling on Molecular Properties and Reactivity

Theoretical and computational chemistry provides powerful tools to understand how the surrounding environment influences the behavior of a molecule. For a polar molecule like this compound, the choice of solvent can significantly alter its molecular properties and chemical reactivity. While specific computational studies dedicated exclusively to modeling the solvent effects on this compound are not extensively available in the public literature, the principles of such investigations are well-established through studies on analogous molecules, such as other nitro-substituted pyridine and benzoic acid derivatives. rsc.orgrsc.orgresearchgate.net These studies typically employ quantum chemical calculations to predict how the molecule interacts with solvents of varying polarities.

The most common theoretical approach for modeling solvent effects is the use of implicit solvation models, with the Polarizable Continuum Model (PCM) being a prominent and widely used method. wikipedia.orguni-muenchen.de In the PCM framework, the solvent is not treated as a collection of individual molecules but as a continuous medium with a specific dielectric constant (ε). The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium. wikipedia.orguni-muenchen.de This approach allows for the efficient calculation of molecular properties in different solvent environments, from non-polar solvents like toluene (B28343) (ε ≈ 2.4) to highly polar solvents like water (ε ≈ 78.4).

Impact on Molecular Properties

The introduction of a solvent medium is expected to have a pronounced effect on the electronic properties of this compound due to its inherent polarity, stemming from the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups.

One of the key properties affected is the dipole moment (μ) . In the gas phase, the molecule possesses an intrinsic dipole moment. When placed in a polar solvent, the solvent's reaction field will induce a further separation of charge within the solute molecule, leading to an increase in its dipole moment. This effect generally becomes more pronounced as the dielectric constant of the solvent increases. researchgate.netresearchgate.net Computational studies on similar aromatic compounds have consistently shown this trend. researchgate.net

The following table illustrates the expected trend for the dipole moment of this compound in various solvents as predicted by computational models.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μ) [Debye] |

|---|---|---|

| Gas Phase | 1.0 | Baseline value |

| Toluene | 2.4 | Expected to increase |

| Chloroform | 4.8 | Expected to be higher than in Toluene |

| Acetone | 20.7 | Expected to be significantly higher |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Expected to be among the highest values |

| Water | 78.4 | Expected to have the highest value |

Furthermore, the solvent can influence the electronic absorption spectrum of the molecule, a phenomenon known as solvatochromism . researchgate.net This is typically studied using Time-Dependent Density Functional Theory (TD-DFT) combined with the PCM. nih.govnih.gov For molecules like this compound, where an intramolecular charge transfer (ICT) from the amino group to the nitro group is possible upon electronic excitation, the polarity of the solvent can stabilize the excited state differently than the ground state. If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more significantly, resulting in a red-shift (bathochromic shift) of the maximum absorption wavelength (λmax). rsc.org

Impact on Chemical Reactivity

Solvent effects also extend to the chemical reactivity of the molecule, which can be analyzed through global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

In polar solvents, the differential stabilization of the HOMO and LUMO can alter the energy gap. Often, polar solvents stabilize both frontier orbitals, but the degree of stabilization may not be equal, leading to a net change in the gap. For many organic molecules, increasing solvent polarity leads to a reduction in the HOMO-LUMO gap, suggesting an increase in reactivity. rsc.orgresearchgate.net This is because the charge separation in the excited state is stabilized by the polar environment.

The table below outlines the general trends expected for key reactivity and spectral parameters of this compound when modeled in different solvents.

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λmax) [nm] | HOMO-LUMO Gap (ΔE) [eV] |

|---|---|---|---|

| Gas Phase | 1.0 | Baseline value | Baseline value |

| Cyclohexane | 2.0 | Expected blue-shift relative to polar solvents | Expected to be largest |

| Methanol (B129727) | 32.7 | Expected red-shift | Expected to decrease |

| Acetonitrile (B52724) | 37.5 | Expected red-shift | Expected to decrease |

| Water | 78.4 | Expected to show significant red-shift | Expected to be smallest |

Future Research Directions for 2 Amino 5 Nitroisonicotinic Acid

The continued exploration of 2-amino-5-nitroisonicotinic acid and its related structures holds significant promise for advancements across the chemical sciences. Future research is poised to unlock more efficient and sustainable production methods, develop novel derivatives with tailored functionalities, deepen the fundamental understanding of its chemical behavior, and uncover innovative applications in cutting-edge fields.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-5-nitroisonicotinic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and nitro-group precursors). For example, supporting data from computational studies (e.g., Hirshfeld surface analysis) can identify intermolecular interactions that influence crystallization efficiency . Additionally, chromatography (HPLC or TLC) should be used to monitor intermediate purity, with hydrolysis steps adjusted to minimize side reactions (e.g., decarboxylation) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- X-ray diffraction (XRD) for confirming nitro-group orientation and hydrogen-bonding networks .

- NMR spectroscopy (¹H/¹³C) to resolve ambiguities in aromatic proton environments and verify amino-group substitution patterns .

- Mass spectrometry (MS) to validate molecular weight and detect impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent-dependent conformational changes. For instance:

- Perform solvent-screening experiments to assess proton exchange rates in DMSO vs. CDCl₃ .

- Use density functional theory (DFT) to model electronic environments and predict chemical shifts, cross-referencing computational results with experimental data .

- Validate findings against crystallographic data to rule out structural misassignments .